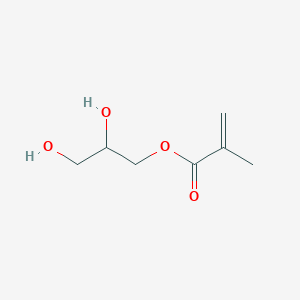

2,3-Dihydroxypropyl methacrylate

Cat. No. B035601

Key on ui cas rn:

5919-74-4

M. Wt: 160.17 g/mol

InChI Key: QRIMLDXJAPZHJE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04056496

Procedure details

Two hundred grams (1.406 mole) of glycidyl methacrylate, 300 ml of water and 0.5 ml of concentrated sulfuric acid are stirred for 5 days at 24-29° C. A clear solution forms having a pH of 2.0 which is neutralized with 10% sodium hydroxide. The solution is extracted with six 100 ml portions of ethyl ether. The aqueous layer is stirred and saturated with sodium sulfate which is then extracted with six 100 ml portions of methylene chloride. The methylene chloride extracts are concentrated under reduced pressure to yield 118.7 grams of glyceryl methacrylate containing 2.19% unreacted glycidyl methacrylate. 62.6 gm of this material is mixed with 26.1 gm of methyl methacrylate. The mixture is combined with 18.2 mg of isopropyl percarbonate, and separated into four test tubes. Nitrogen is bubbled through each tube, the tubes arecooled to - 30° C, evacuated, filled with nitrogen, sealed under vacuum, and put into a constant temperature bath at 40° C for 5 hours. The tubes are then put in an oven held at 75° C overnight. The next morning, the temperature is increased to 90° C for one hour. The tubes are then cooled and broken to provide a solid rod of polymer.

Yield

2.19%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].S(=O)(=O)(O)[OH:12].[OH-].[Na+]>O>[C:1]([O:6][CH2:7][CH:8]([CH2:9][OH:12])[OH:10])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.406 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1CO1

|

|

Name

|

|

|

Quantity

|

0.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer is stirred and saturated with sodium sulfate which

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The solution is extracted with six 100 ml portions of ethyl ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

is then extracted with six 100 ml portions of methylene chloride

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The methylene chloride extracts are concentrated under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=C)C)(=O)OCC(O)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 118.7 g | |

| YIELD: PERCENTYIELD | 2.19% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |